molecular formula C35H32N2O6 B557402 Fmoc-Orn(Fmoc)-OH CAS No. 201046-59-5

Fmoc-Orn(Fmoc)-OH

Cat. No.: B557402
CAS No.: 201046-59-5
M. Wt: 576,64 g/mole
InChI Key: HFKOCIWEYMAENQ-YTTGMZPUSA-N
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Description

Fmoc-Orn(Fmoc)-OH: is a derivative of the amino acid ornithine, modified with two 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups. This compound is commonly used in peptide synthesis, particularly in the solid-phase synthesis of peptides. The Fmoc group is a widely used protecting group for the amino function in peptide synthesis due to its stability under basic conditions and its easy removal under mildly acidic conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Orn(Fmoc)-OH typically involves the protection of the α-amino group and the δ-amino group of ornithine with Fmoc groups. The process generally includes the following steps:

    Protection of the α-amino group: The α-amino group of ornithine is first protected by reacting with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate.

    Protection of the δ-amino group: The δ-amino group is then protected by reacting the intermediate with another equivalent of Fmoc-Cl under similar conditions.

Industrial Production Methods: In industrial settings, the synthesis of this compound is carried out using automated peptide synthesizers. These machines allow for the precise control of reaction conditions and the efficient production of large quantities of the compound.

Chemical Reactions Analysis

Types of Reactions: Fmoc-Orn(Fmoc)-OH undergoes several types of chemical reactions, including:

    Deprotection Reactions: The Fmoc groups can be removed under basic conditions using reagents such as piperidine, resulting in the formation of free amino groups.

    Coupling Reactions: The free amino groups can then participate in peptide bond formation with carboxyl groups of other amino acids or peptides.

Common Reagents and Conditions:

    Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for the removal of Fmoc groups.

    Coupling: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used for peptide bond formation.

Major Products:

    Deprotected Ornithine: Removal of Fmoc groups yields free ornithine.

    Peptides: Coupling reactions result in the formation of peptides with ornithine residues.

Scientific Research Applications

Chemistry: Fmoc-Orn(Fmoc)-OH is widely used in the synthesis of peptides and proteins. It serves as a building block in the construction of complex peptide sequences.

Biology: In biological research, peptides synthesized using this compound are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand interactions.

Medicine: Peptides containing ornithine residues are investigated for their potential therapeutic applications, including as antimicrobial agents and enzyme inhibitors.

Industry: In the pharmaceutical industry, this compound is used in the production of peptide-based drugs and diagnostic agents.

Mechanism of Action

The mechanism of action of Fmoc-Orn(Fmoc)-OH primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc groups protect the amino functions during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino groups can participate in peptide bond formation, allowing for the construction of peptide chains.

Comparison with Similar Compounds

    Fmoc-Lys(Fmoc)-OH: Similar to Fmoc-Orn(Fmoc)-OH, this compound is a derivative of lysine with two Fmoc protecting groups.

    Fmoc-Dab(Fmoc)-OH: This compound is a derivative of 2,4-diaminobutyric acid with Fmoc protecting groups.

Uniqueness: this compound is unique due to the presence of the δ-amino group in ornithine, which allows for additional functionalization compared to lysine and 2,4-diaminobutyric acid derivatives. This makes it a valuable building block in the synthesis of complex peptides and proteins.

Properties

IUPAC Name

(2S)-2,5-bis(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H32N2O6/c38-33(39)32(37-35(41)43-21-31-28-16-7-3-12-24(28)25-13-4-8-17-29(25)31)18-9-19-36-34(40)42-20-30-26-14-5-1-10-22(26)23-11-2-6-15-27(23)30/h1-8,10-17,30-32H,9,18-21H2,(H,36,40)(H,37,41)(H,38,39)/t32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFKOCIWEYMAENQ-YTTGMZPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H32N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70549390
Record name N~2~,N~5~-Bis{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70549390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

576.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201046-59-5
Record name N~2~,N~5~-Bis{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70549390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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